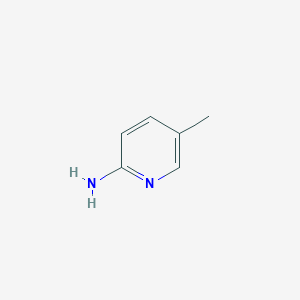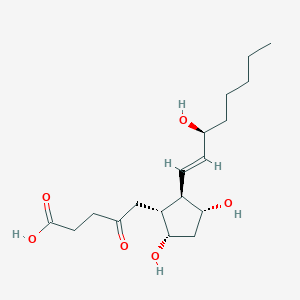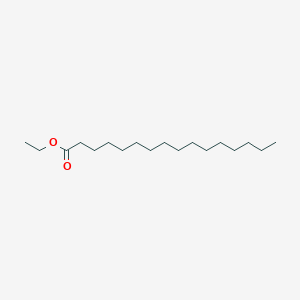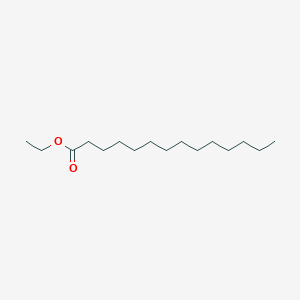
8-Hydroxyondansetron
Descripción general
Descripción
8-Hydroxyondansetron belongs to the class of organic compounds known as carbazoles . It is a derivative of ondansetron, a medication used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, or surgery .
Synthesis Analysis
The synthesis of ondansetron, from which 8-Hydroxyondansetron is derived, involves a continuous condensation step and a continuous Mannich reaction . The synthetic processes have been improved to accommodate the physical properties of the reaction mixtures and provide a high productivity of the desired product .
Molecular Structure Analysis
8-Hydroxyondansetron has a racemic molecular structure with a molecular formula of C18H19N3O2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ondansetron, the parent compound of 8-Hydroxyondansetron, are complex and involve multiple steps . The most frequently used reactions include amide formation, Suzuki Miyaura coupling, and SNAr reactions .
Physical And Chemical Properties Analysis
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-Hydroxyondansetron makes it a good monoprotic bidentate chelating agent, forming complexes with a wide range of metal ions .
Aplicaciones Científicas De Investigación
Analytical Toxicology
Summary of the Application
8-Hydroxyondansetron, the main metabolite of ondansetron, is used in the field of analytical toxicology. It is quantified in human plasma, particularly from patients who have undergone surgery .
Methods of Application
A liquid chromatographic-mass spectrometric assay with atmospheric pressure chemical ionization is used for the quantification of ondansetron and 8-Hydroxyondansetron in human plasma . The enantiomeric separation is achieved on a Chiralcel OD-R column containing cellulose tris- (3,5-dimethylphenylcarbamate) .
Results or Outcomes
The assay was successfully applied to authentic plasma samples. Quantitative results from postoperative patients receiving ondansetron demonstrated a great interindividual variability in postoperative plasma drug concentrations . The metabolites were not detected in their unconjugated form .
Pharmacokinetics
Summary of the Application
8-Hydroxyondansetron is studied in the field of pharmacokinetics, particularly in the context of liver cirrhosis patients . It is used to predict the systemic concentration of ondansetron, a drug used for the management of nausea and vomiting associated with cancer, radiation therapy, and surgical operations .
Methods of Application
A physiologically based pharmacokinetic (PBPK) model was developed to predict the exposure of ondansetron in healthy and liver cirrhosis populations . The population-based PBPK simulator PK-Sim was utilized for simulating ondansetron exposure in these populations .
Results or Outcomes
The developed model successfully described the pharmacokinetics of ondansetron in healthy and liver cirrhosis populations . The predicted area under the curve, maximum systemic concentration, and clearance were within the allowed twofold range . The exposure of ondansetron in the population of Child–Pugh class C has doubled in comparison to Child–Pugh class A .
Neurology
Summary of the Application
While there isn’t direct research on 8-Hydroxyondansetron in neurology, its parent compound, ondansetron, has implications in the treatment of neurological deficits for stroke patients . Digital therapeutics, such as online platforms, virtual reality trainings, and iPad applications, have been investigated in many trials to test its feasibility in clinical use .
Methods of Application
The methods of application involve the use of digital therapeutics such as online platforms, virtual reality trainings, and iPad applications .
Results or Outcomes
The results show that different forms of digital therapeutics have been investigated in many trials to test its feasibility in clinical use .
Biochemistry
Summary of the Application
8-Hydroxyondansetron is used in biochemistry for the enantioselective determination of ondansetron and its main metabolite in human plasma . This is particularly useful in understanding the metabolism of ondansetron, which is mainly metabolized in the liver into 8-hydroxy-ondansetron .
Methods of Application
A liquid chromatographic-mass spectrometric assay with atmospheric pressure chemical ionization is used for the quantification of ondansetron and 8-Hydroxyondansetron in human plasma .
Results or Outcomes
The assay was successfully applied to authentic plasma samples. Quantitative results from postoperative patients receiving ondansetron demonstrated a great interindividual variability in postoperative plasma drug concentrations .
Medicine
Summary of the Application
In medicine, 8-Hydroxyondansetron is used for the management of nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative treatment .
Methods of Application
The methods of application involve the administration of ondansetron, which is then metabolized in the liver into 8-Hydroxyondansetron .
Results or Outcomes
The results show that ondansetron is effective in the management of nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative treatment .
Clinical Pharmacology
Summary of the Application
8-Hydroxyondansetron is used in clinical pharmacology for understanding the pharmacokinetics of ondansetron, a drug used for the management of nausea and vomiting associated with cancer, radiation therapy, and surgical operations . It helps in understanding the metabolism of ondansetron, which is mainly metabolized in the liver into 8-Hydroxyondansetron .
Methods of Application
The methods of application involve the administration of ondansetron, which is then metabolized in the liver into 8-Hydroxyondansetron . The clearance of ondansetron is principally through hepatic metabolism, at 95% .
Results or Outcomes
The results show that hepatic oxidative metabolism accounts for more than 95% of ondansetron clearance from the body . The major excreted metabolites are conjugates of 7-hydroxy or 8-Hydroxyondansetron, which appear to contribute little to the activity of the parent drug .
Propiedades
IUPAC Name |
8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDKMEPUFIAQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599407 | |
| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyondansetron | |
CAS RN |
126671-71-4 | |
| Record name | 8-Hydroxyondansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126671-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20UA9420EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)









